molecular formula C22H24N6O4 B284407 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284407
M. Wt: 436.5 g/mol
InChI Key: VOZRLNPYBXJLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a tetraazolopyrimidine derivative that has been reported to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been reported to inhibit the growth of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potent anti-inflammatory, anti-cancer, and analgesic properties. This compound can be used as a tool compound to study the role of COX-2 in the inflammatory response and the caspase pathway in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

The future directions of research on 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide include the optimization of its synthesis method to improve the yield and purity of the compound. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. The development of analogs of this compound with improved solubility and reduced toxicity is also an area of future research. Additionally, the potential use of this compound as a tool compound for the development of new anti-inflammatory, anti-cancer, and analgesic drugs is an area of interest.

Synthesis Methods

The synthesis of 5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide involves the condensation of 2-methylphenylhydrazine and 3,4,5-trimethoxybenzaldehyde to form the corresponding hydrazone. This hydrazone is then reacted with 5-methyl-1H-tetrazole-1-carboxamide to form the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been reported to exhibit potent analgesic effects in animal models. The scientific research application of this compound is mainly focused on its potential therapeutic applications.

Properties

Molecular Formula

C22H24N6O4

Molecular Weight

436.5 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H24N6O4/c1-12-8-6-7-9-15(12)24-21(29)18-13(2)23-22-25-26-27-28(22)19(18)14-10-16(30-3)20(32-5)17(11-14)31-4/h6-11,19H,1-5H3,(H,24,29)(H,23,25,27)

InChI Key

VOZRLNPYBXJLPL-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C(=C4)OC)OC)OC)C

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=NNN3C2C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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